molecular formula C16H18N2O4S B5771022 2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide

2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5771022
M. Wt: 334.4 g/mol
InChI Key: LEGFLBUNSPETHC-UHFFFAOYSA-N
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Description

2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative with a methoxyphenyl moiety.

Preparation Methods

The synthesis of 2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenol to form an intermediate, which is then reacted with 2-methoxyacetyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of sulfonamide-sensitive enzymes .

Comparison with Similar Compounds

2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methoxy-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-3-5-14(6-4-12)18-23(20,21)15-9-7-13(8-10-15)17-16(19)11-22-2/h3-10,18H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGFLBUNSPETHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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